molecular formula C13H25BClNO3 B13603159 7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride

7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride

Cat. No.: B13603159
M. Wt: 289.61 g/mol
InChI Key: NLOPMEDKWCUZLO-UHFFFAOYSA-N
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Description

7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride typically involves multiple steps. One common method includes the formation of the dioxaborolane ring through the reaction of pinacol with boronic acid derivatives. The octahydropyrano[3,4-c]pyrrole core is then constructed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes .

Scientific Research Applications

7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride is unique due to its complex structure, which combines a boron-containing dioxaborolane ring with an octahydropyrano[3,4-c]pyrrole core. This combination provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H25BClNO3

Molecular Weight

289.61 g/mol

IUPAC Name

7a-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole;hydrochloride

InChI

InChI=1S/C13H24BNO3.ClH/c1-11(2)12(3,4)18-14(17-11)13-5-6-16-8-10(13)7-15-9-13;/h10,15H,5-9H2,1-4H3;1H

InChI Key

NLOPMEDKWCUZLO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CCOCC2CNC3.Cl

Origin of Product

United States

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